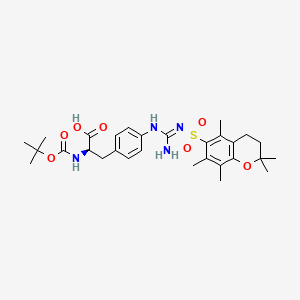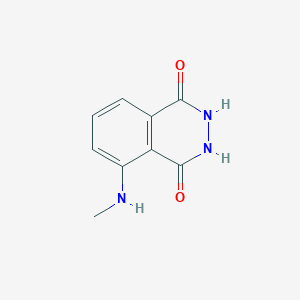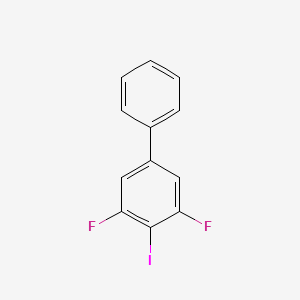
2-(difluoromethyl)-5-methyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-5-methyl-1H-pyrrole is a heterocyclic organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a pyrrole ring. Pyrroles are five-membered aromatic rings containing one nitrogen atom, and they are significant in various chemical and biological processes.
Vorbereitungsmethoden
The synthesis of 2-(difluoromethyl)-5-methyl-1H-pyrrole can be achieved through several methods. One common approach involves the difluoromethylation of pyrrole derivatives. This process typically employs difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base . The reaction conditions often include the use of solvents like methanol and catalysts such as sodium tungstate to facilitate the reaction . Industrial production methods may involve large-scale difluoromethylation processes using similar reagents and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-(Difluoromethyl)-5-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where the difluoromethyl group is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-5-methyl-1H-pyrrole has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-(difluoromethyl)-5-methyl-1H-pyrrole exerts its effects involves interactions with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The pathways involved often include modifications to enzyme activity, receptor binding, and alterations in cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethyl)-5-methyl-1H-pyrrole can be compared with other fluorinated pyrrole derivatives, such as:
2-(Trifluoromethyl)-5-methyl-1H-pyrrole: This compound has an additional fluorine atom, which can further enhance its chemical stability and biological activity.
2-(Difluoromethyl)-1H-pyrrole: Lacking the methyl group, this compound may have different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C6H7F2N |
|---|---|
Molekulargewicht |
131.12 g/mol |
IUPAC-Name |
2-(difluoromethyl)-5-methyl-1H-pyrrole |
InChI |
InChI=1S/C6H7F2N/c1-4-2-3-5(9-4)6(7)8/h2-3,6,9H,1H3 |
InChI-Schlüssel |
LMSSWMAXCXWPJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



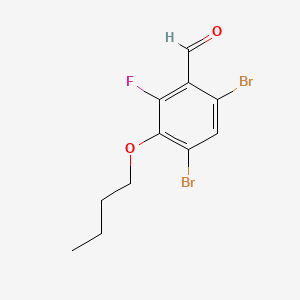
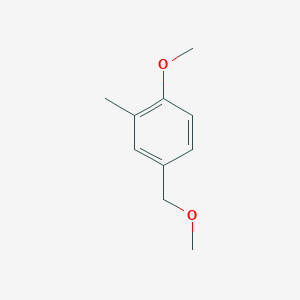
![(S)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14771181.png)
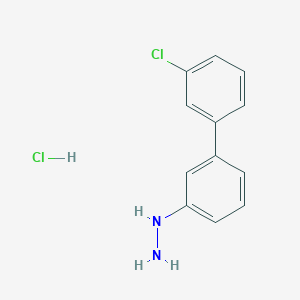
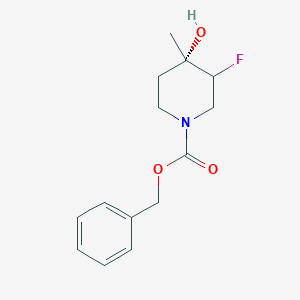
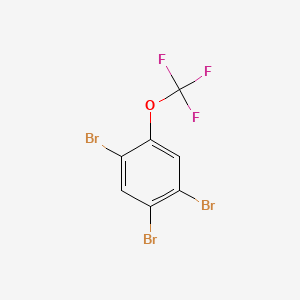


![1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol](/img/structure/B14771225.png)
